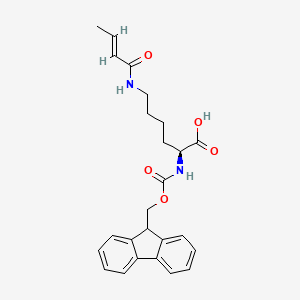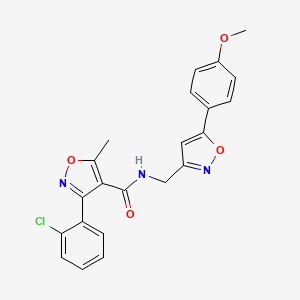
Fmoc-Lys(Crotonyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Crotonyl)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine (crotonyl), is a derivative of lysine, an essential amino acid. The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino group, while the crotonyl group is a type of acyl group derived from crotonic acid. This compound is particularly useful in the field of peptide synthesis and modification due to its unique chemical properties.
作用机制
Target of Action
Fmoc-Lys(Crotonyl)-OH is a modified amino acid that primarily targets the formation of functional materials, such as hydrogels . These hydrogels are often used in biomedical applications, including drug delivery and diagnostic tools for imaging .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the self-assembly of functional molecules. This includes Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The self-assembly process is influenced by various non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker .
Pharmacokinetics
It’s known that the compound can form hydrogels, which have potential applications in drug delivery . The formation of these hydrogels could influence the bioavailability of drugs delivered using this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of hydrogels . These hydrogels can support cell adhesion, survival, and duplication . Additionally, the compound can induce gel formation, which is crucial for its applications in biomedical fields .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of the compound to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing this compound above the critical concentration to induce gel formation .
生化分析
Biochemical Properties
Fmoc-Lys(Crotonyl)-OH is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The Fmoc group promotes the association of building blocks, which is crucial for the self-organization of functional molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Crotonyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the crotonyl group. The process generally starts with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine to form Fmoc-Lys. The crotonyl group is then introduced by reacting Fmoc-Lys with crotonic anhydride or crotonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide chain is assembled on a solid support, allowing for efficient separation and purification of the product .
化学反应分析
Types of Reactions
Fmoc-Lys(Crotonyl)-OH can undergo various chemical reactions, including:
Oxidation: The crotonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The crotonyl group can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated lysine derivatives.
Substitution: Exposure of the free amino group for further peptide coupling reactions.
科学研究应用
Fmoc-Lys(Crotonyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in the study of post-translational modifications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl protecting group.
Fmoc-Lys(Ac)-OH: A lysine derivative with an acetyl protecting group.
Fmoc-Lys(Mtt)-OH: A lysine derivative with a 4-methyltrityl protecting group.
Uniqueness
This makes it particularly useful in the study of post-translational modifications and the development of peptide-based therapeutics .
属性
IUPAC Name |
(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXIABNUWPOIE-INZNARQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2794857.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)
![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794862.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)
![5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride](/img/structure/B2794870.png)
![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)
![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
